Product packaging for Carbonic acid;octadec-9-en-1-ol(Cat. No.:CAS No. 137888-76-7)

Carbonic acid;octadec-9-en-1-ol

Cat. No.: B14280384
CAS No.: 137888-76-7
M. Wt: 599.0 g/mol
InChI Key: BFYCMIOBMSJZNW-UHFFFAOYSA-N
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Description

Significance of Long-Chain Unsaturated Carbonic Acid Esters in Chemical Research

Long-chain unsaturated carbonic acid esters, including those of octadec-9-en-1-ol, are significant for several reasons. Primarily, they serve as key monomers in the synthesis of advanced polymers. rsc.org The presence of long, flexible aliphatic chains within a polymer backbone can impart desirable properties such as increased flexibility, lower glass transition temperatures, and improved processability.

These esters are at the forefront of research into bio-based polycarbonates, which are being developed as sustainable alternatives to traditional petroleum-based plastics like those derived from bisphenol A (BPA). researchgate.netmdpi.com The use of renewable feedstocks like oleyl alcohol, which can be sourced from vegetable oils, aligns with the principles of green chemistry. mdpi.com Furthermore, the carbonate linkage itself is of interest for creating biodegradable polymers, as it can be susceptible to hydrolysis under certain conditions.

Beyond polymerization, these esters have potential applications as biolubricants, plasticizers, and surfactants. atamanchemicals.comgoogle.com The long alkyl chains are characteristic of lubricant base oils, and the polarity of the carbonate group can enhance surface activity. researchgate.net Research into carbonated fatty acid esters has shown they can act as effective plasticizers, with improved properties over some conventional options. nih.gov

Historical Context of Fatty Alcohol Carbonate Chemistry

The chemistry of fatty alcohols and their carbonate derivatives has evolved over more than a century. Fatty alcohols first became commercially available in the early 1900s, initially produced by the reduction of wax esters. wikipedia.org The development of catalytic hydrogenation in the 1930s provided a more efficient route from fatty acid esters to fatty alcohols. wikipedia.org

The synthesis of carbonate esters has traditionally been achieved through several methods. One of the oldest and most direct methods involves the use of phosgene (B1210022), a highly toxic reagent, which reacts with alcohols to form carbonates. wikipedia.org Due to the hazards associated with phosgene, significant research has been dedicated to developing safer and more sustainable synthetic routes.

In recent decades, transesterification has emerged as a key method for producing dialkyl carbonates. google.com This process typically involves reacting a short-chain dialkyl carbonate, such as dimethyl carbonate (DMC), with a higher-boiling alcohol like octadec-9-en-1-ol in the presence of a catalyst. mdpi.com The equilibrium is driven forward by removing the lower-boiling alcohol. This method avoids the use of phosgene and utilizes DMC, which is considered a greener reagent. frontiersin.org Another developing area is the direct synthesis of carbonates from alcohols and carbon dioxide, a reaction that represents a highly attractive pathway for CO2 utilization. nih.govrsc.org

Scope and Emerging Research Directions for Octadec-9-en-1-ol Carbonic Acid Esters

The future of octadec-9-en-1-ol carbonic acid esters is intrinsically linked to the broader trends of sustainability and the circular economy in the chemical industry. A major research thrust is the development of efficient, green catalytic systems for their synthesis. This includes the direct carboxylation of oleyl alcohol with CO2, which remains a challenging but highly desirable transformation. nih.gov

A significant area of emerging research is the use of these esters as monomers for novel bio-based polycarbonates and polyurethanes. mdpi.commdpi.com Scientists are exploring how the incorporation of the long, unsaturated oleyl group affects the thermal and mechanical properties of these polymers. mdpi.com The double bond in the oleyl chain is a reactive handle that can be used for post-polymerization modification, allowing for the tuning of polymer properties or the creation of cross-linked materials. nih.gov

Furthermore, there is growing interest in using these compounds and their derivatives as high-performance, biodegradable lubricants and hydraulic fluids. google.com The combination of a long hydrocarbon tail and a polar carbonate head also makes them candidates for novel surfactants and emulsifiers. atamanchemicals.comadhesivesmag.com As the demand for sustainable and high-performance materials grows, the scope for research and application of carbonic acid esters of octadec-9-en-1-ol is expected to expand significantly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H74O5 B14280384 Carbonic acid;octadec-9-en-1-ol CAS No. 137888-76-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

137888-76-7

Molecular Formula

C37H74O5

Molecular Weight

599.0 g/mol

IUPAC Name

carbonic acid;octadec-9-en-1-ol

InChI

InChI=1S/2C18H36O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;2-1(3)4/h2*9-10,19H,2-8,11-18H2,1H3;(H2,2,3,4)

InChI Key

BFYCMIOBMSJZNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.CCCCCCCCC=CCCCCCCCCO.C(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for Octadec 9 En 1 Ol Carbonic Acid Esters

Traditional Synthesis Routes for Oleyl Carbonates

Historically, the synthesis of carbonates, including oleyl carbonate, has been dominated by methods employing phosgene (B1210022) and its derivatives.

Reaction with Phosgene and Phosgene Derivatives

The reaction of oleyl alcohol (octadec-9-en-1-ol) with phosgene (COCl₂) is a well-established method for producing dioleyl carbonate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. To prevent the formation of the corresponding chloroformate, an excess of phosgene is often used. wikipedia.org

Derivatives of phosgene, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are also utilized. These compounds are often preferred as they are safer to handle than gaseous phosgene.

Mechanistic Considerations in Phosgene-Mediated Carbonate Formation

The formation of carbonates via phosgene proceeds through a nucleophilic acyl substitution mechanism. The alcohol (oleyl alcohol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion. A second molecule of the alcohol then reacts with the resulting chloroformate intermediate to yield the final carbonate product and another molecule of HCl. The exact mechanism of phosgene formation itself is complex and can vary depending on the catalyst and reaction conditions, with proposed pathways involving the activation of the Cl-Cl bond. nih.govnih.gov

Phosgene-Free and Green Synthetic Approaches

Growing environmental and safety concerns associated with phosgene have driven the development of alternative, "green" synthetic routes for oleyl carbonate.

Transesterification Reactions with Dialkyl Carbonates

A prominent phosgene-free method for synthesizing oleyl carbonate is the transesterification of oleyl alcohol with a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). google.com This reaction involves the exchange of the alkoxy groups between the alcohol and the carbonate, typically in the presence of a catalyst. The process is considered more environmentally friendly due to the lower toxicity of the reactants and the generation of a simple alcohol (e.g., methanol (B129727) or ethanol) as the only byproduct.

A variety of catalysts can be employed to facilitate the transesterification reaction. These can be broadly categorized as homogeneous, heterogeneous, and enzymatic catalysts. researchgate.net

Homogeneous Catalysts: These include alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, and carbonates. nih.gov Organic bases like triethylamine (B128534) are also effective. nih.gov While efficient, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture. mdpi.com

Heterogeneous Catalysts: To overcome the separation issues of homogeneous catalysts, solid catalysts are widely used. These include basic metal oxides (e.g., CaO, MgO), mixed metal oxides, and supported catalysts like potassium carbonate on magnesium oxide (K₂CO₃/MgO). mdpi.com Zeolites and other solid acid catalysts have also been investigated. mdpi.com

Enzymatic Catalysts: Lipases, a type of enzyme, have shown promise as biocatalysts for transesterification under mild reaction conditions. researchgate.netnih.gov Lipases from sources such as Candida antarctica and Pseudomonas cepacia have been successfully used. nih.gov

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous NaOH, KOH, Sodium Alkoxide, Triethylamine nih.govnih.govresearchgate.netHigh activity and reaction rates. mdpi.comDifficult to separate from product, potential for saponification. nih.govmdpi.com
Heterogeneous CaO, MgO, K₂CO₃/MgO, Zeolites mdpi.comEasy separation and reusability, reduced waste. mdpi.commdpi.comCan have lower activity compared to homogeneous catalysts.
Enzymatic Lipases (Candida antarctica, Pseudomonas cepacia) researchgate.netnih.govHigh selectivity, mild reaction conditions, environmentally friendly. researchgate.netHigher cost, potential for denaturation.

To maximize the yield and efficiency of oleyl carbonate synthesis via transesterification, several reaction parameters must be optimized. These include the molar ratio of reactants, reaction temperature, and catalyst concentration.

For instance, in related transesterification processes for biodiesel production, which share mechanistic similarities, a molar ratio of methanol to oil of around 6:1 is often found to be optimal. unpatti.ac.id Reaction temperatures are typically maintained near the boiling point of the lower alcohol, for example, between 50°C and 65°C for reactions involving methanol. researchgate.netunusida.ac.id The optimal catalyst concentration can vary significantly depending on the specific catalytic system used. For example, in a study on biodiesel production, a KOH concentration of 0.6% w/w was found to be optimal. researchgate.net Another study on the reactive coupling of transesterification with glycerol (B35011) carbonate formation identified optimal conditions as a 2:1 methanol-to-oil molar ratio and a 3:1 DMC-to-oil molar ratio at 60°C. nih.govscilit.com

ParameterTypical Optimized Range/ValueRationale
Molar Ratio (Dialkyl Carbonate:Oleyl Alcohol) 2:1 to 6:1 unpatti.ac.idnih.govscilit.comAn excess of the dialkyl carbonate can shift the equilibrium towards the product side.
Temperature 50°C - 80°C researchgate.netunusida.ac.idscilit.comBalances reaction rate with the stability of reactants and catalysts, and the boiling point of the lower alcohol byproduct.
Catalyst Concentration 0.5% - 5% w/w (relative to oil) researchgate.netunusida.ac.idrsc.orgSufficient catalyst is needed for a high reaction rate, but excess can lead to side reactions or be uneconomical.
Mechanistic Studies of Transesterification for Carbonic Acid Esters

Transesterification is a widely employed method for synthesizing dialkyl carbonates. The reaction involves the exchange of an alkoxy group of a carbonate with another alcohol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions , the mechanism is a two-step addition-elimination process. An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate. Subsequently, the original alkoxy group is eliminated, resulting in the new carbonate. masterorganicchemistry.com The choice of base is crucial; for instance, sodium and potassium alkoxides have shown higher efficiency as catalysts compared to their corresponding hydroxides in the transesterification of dialkyl carbonates. researchgate.net In some cases, the use of an excess of the reactant alcohol can drive the equilibrium towards the desired product. youtube.com

Under acidic conditions , the mechanism is more complex, often following a "protonation-addition-deprotonation-protonation-elimination-deprotonation" (PADPED) sequence. masterorganicchemistry.com The acid catalyst first protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers facilitates the departure of the original alcohol molecule and regeneration of the acid catalyst, yielding the final ester product. youtube.com

The table below summarizes key aspects of base- and acid-catalyzed transesterification mechanisms.

Catalyst TypeKey Mechanistic StepsDriving Force
Base 1. Nucleophilic attack by alkoxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving alkoxide. masterorganicchemistry.comUse of a more reactive alkoxide or removal of the leaving alcohol.
Acid 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Formation of a tetrahedral intermediate. 4. Proton transfers to facilitate leaving group departure. 5. Deprotonation to yield the final product and regenerate the catalyst. masterorganicchemistry.comyoutube.comUse of a large excess of the reactant alcohol as the solvent. masterorganicchemistry.com

Carbon Dioxide (CO2) Utilization in Carbonate Synthesis

The use of carbon dioxide (CO2) as a C1 building block for carbonate synthesis is an attractive approach due to its abundance, low cost, and non-toxic nature. aston.ac.ukrsc.org However, the thermodynamic and kinetic stability of CO2 necessitates the use of effective catalytic systems. aston.ac.ukrsc.org

Direct Carbonylation of Octadec-9-en-1-ol with CO2

The direct synthesis of dialkyl carbonates from alcohols and CO2 is a green and atom-economical route. bath.ac.uk However, the reaction is thermodynamically limited, and the removal of the water byproduct is necessary to shift the equilibrium towards the product side. bath.ac.uknih.gov Dehydrating agents are often employed to achieve higher yields. nih.gov

The reaction is typically catalyzed by heterogeneous catalysts, such as cerium oxide (CeO2). bath.ac.ukepa.gov These catalysts facilitate the reaction between the alcohol and CO2, leading to the formation of the desired carbonate. The direct carbonylation of long-chain alcohols like octadec-9-en-1-ol with CO2 presents a promising, though challenging, pathway to dioleyl carbonate.

Indirect Routes via Epoxidized Derivatives and CO2 Insertion

An alternative and often more efficient method for CO2 utilization involves the reaction of CO2 with epoxides to form cyclic carbonates. aston.ac.ukrsc.org This reaction is 100% atom-economical. aston.ac.uk For the synthesis of dioleyl carbonate, this would involve the epoxidation of the double bond in octadec-9-en-1-ol, followed by the cycloaddition of CO2 to the resulting epoxide.

The mechanism for the coupling of CO2 and epoxides generally involves the activation of the epoxide by a Lewis acidic metal center of a catalyst. aston.ac.ukencyclopedia.pub A nucleophile, often a halide ion from a co-catalyst like tetrabutylammonium (B224687) bromide (TBABr), then attacks and opens the epoxide ring. aston.ac.uknih.gov This is followed by the insertion of CO2 into the metal-alkoxide bond and subsequent ring-closure to yield the cyclic carbonate and regenerate the catalyst. aston.ac.uknih.gov

A proposed pathway for the synthesis of dioleyl carbonate could then involve the transesterification of the resulting cyclic carbonate with two equivalents of oleyl alcohol.

Catalytic Systems for CO2 Fixation in Oleyl Carbonate Synthesis

A variety of catalytic systems have been developed for the synthesis of carbonates from CO2 and alcohols or epoxides. These systems are crucial for overcoming the high activation energy barrier of CO2. rsc.org

For the direct synthesis from alcohols and CO2, ceria-based catalysts have shown significant activity. bath.ac.ukepa.gov The efficiency of these catalysts can be enhanced by using dehydrating agents to remove water. nih.gov

In the synthesis of cyclic carbonates from epoxides and CO2, successful catalytic systems are often composed of a Lewis acidic metal complex and a nucleophilic co-catalyst. aston.ac.uk Examples include bimetallic aluminum(salen) complexes and zinc(II) complexes, often used in conjunction with tetrabutylammonium bromide (TBABr). aston.ac.uknih.gov Organocatalysts are also emerging as a metal-free alternative. rsc.org

The following table provides examples of catalytic systems used in carbonate synthesis from CO2.

Reaction TypeCatalyst SystemCo-catalyst/PromoterTypical Conditions
Direct synthesis from alcohol and CO2Cerium Oxide (CeO2)Dehydrating agent (e.g., 2-cyanopyridine) bath.ac.ukElevated temperature and pressure
Cycloaddition of CO2 to epoxideBimetallic Aluminum(salen) complexTetrabutylammonium bromide (TBABr) nih.govAmbient temperature and atmospheric pressure nih.gov
Cycloaddition of CO2 to epoxideZinc(II) complexesTetrabutylammonium bromide (TBABr) aston.ac.ukElevated temperature and pressure aston.ac.uk
Cycloaddition of CO2 to epoxideAlkali metal halides (e.g., KI)Glycols (e.g., tetraethylene glycol) nih.govElevated temperature

Enzymatic Synthesis of Fatty Alcohol Carbonates

Enzymatic methods, particularly using lipases, offer a green and selective alternative for the synthesis of fatty alcohol carbonates. acs.orgnih.govnih.gov Lipases can catalyze the transesterification of a carbonate donor, such as diphenyl carbonate or dimethyl carbonate, with a fatty alcohol. nih.govd-nb.info

The enzyme, often in an immobilized form for better stability and reusability, facilitates the reaction under milder conditions compared to chemical methods. acs.orggoogle.com For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used to synthesize aliphatic poly(carbonate-co-ester) copolymers from dialkyl carbonates and diols. acs.orgnih.gov The synthesis of simple dialkyl carbonates from fatty alcohols like 1-hexadecanol (B1195841) has also been demonstrated using Novozym 435 (an immobilized form of CALB). acs.org

The enzymatic synthesis typically proceeds via a two-step process where the lipase first reacts with the carbonate donor to form an acyl-enzyme intermediate, which then reacts with the fatty alcohol to produce the desired carbonate. nih.gov

Novel and Emerging Synthetic Pathways for Octadec-9-en-1-ol Carbonic Acid Esters

Research into new synthetic routes for dialkyl carbonates is ongoing, driven by the need for more sustainable and efficient processes. One emerging area is the use of ionic liquids as both catalysts and solvents for the reaction of CO2 with alcohols.

Another novel approach involves the oxidative carbonylation of alcohols. While historically reliant on toxic carbon monoxide, newer methods are being explored that utilize CO2 as the carbonyl source in the presence of an oxidizing agent.

Furthermore, the development of advanced catalytic systems, including metal-organic frameworks (MOFs) and supported catalysts, holds promise for improving the efficiency and selectivity of existing synthetic methods. These materials offer high surface areas and tunable active sites, which can lead to enhanced catalytic performance in both direct carbonylation and epoxide routes. The use of flow reactors is also being investigated to improve reaction efficiency and product yields in the direct synthesis of dialkyl carbonates from CO2 and alcohols. bath.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oleyl Carbonates

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For oleyl carbonates, both ¹H and ¹³C NMR are used to assign specific signals to the various chemical environments within the long aliphatic chain and the characteristic carbonate group.

¹H NMR Analysis and Proton Assignment for Octadec-9-en-1-ol Carbonic Acid Esters

The ¹H NMR spectrum of an oleyl carbonate provides a distinct set of signals corresponding to the protons in different parts of the molecule. The high natural abundance and sensitivity of the proton nucleus allow for detailed structural analysis, even of minor components in a mixture. nih.gov

Key proton signals for oleyl carbonates are typically observed in the following regions:

Olefinic Protons (-CH=CH-): The two protons on the cis-double bond of the oleyl chain typically appear as a multiplet in the region of δ 5.3-5.4 ppm. Their specific chemical shift and coupling pattern are characteristic of the Z-configuration.

Methylene (B1212753) Protons Adjacent to Carbonate Oxygen (-O-CH₂-): The protons on the carbon directly attached to the carbonate's oxygen atom are deshielded and resonate downfield. For dialkyl carbonates, these signals are found around δ 4.0-4.3 ppm. researchgate.net

Allylic Protons (=CH-CH₂-): The four protons on the carbons adjacent to the double bond appear as a multiplet around δ 2.0 ppm.

Alkyl Chain Methylene Protons (-CH₂-): The bulk of the methylene groups in the long aliphatic chain produce a large, overlapping signal typically centered around δ 1.2-1.4 ppm.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group at the end of the oleyl chain are the most shielded and appear as a triplet at approximately δ 0.8-0.9 ppm.

Table 1: Typical ¹H NMR Chemical Shift Assignments for Oleyl Carbonates
Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Olefinic (-CH=CH-)5.3 - 5.4Multiplet
Methylene adjacent to oxygen (-O-CH₂-)4.0 - 4.3Triplet
Allylic (=CH-CH₂-)~2.0Multiplet
Alkyl Chain (-CH₂-)n1.2 - 1.4Broad Multiplet
Terminal Methyl (-CH₃)0.8 - 0.9Triplet

¹³C NMR Analysis and Carbonyl Carbon Characterization

While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (about 1.1%), it provides a wealth of information, with each unique carbon atom in the molecule typically giving a distinct signal. compoundchem.commemphis.edu The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, leading to less signal overlap. memphis.eduyoutube.com

A key feature in the ¹³C NMR spectrum of an oleyl carbonate is the signal from the carbonyl carbon (C=O) of the carbonate group. This carbon is significantly deshielded and its resonance appears far downfield. For aliphatic carbonates, this signal is typically found in the range of δ 154-156 ppm . researchgate.netudel.edu The exact position can be influenced by the solvent and the structure of the attached alkyl groups. researchgate.net

Other important signals in the ¹³C NMR spectrum include:

Olefinic Carbons (-CH=CH-): These carbons resonate in the region of δ 125-135 ppm. libretexts.org

Methylene Carbon Adjacent to Oxygen (-O-CH₂-): This carbon is attached to the electronegative oxygen and appears in the range of δ 65-70 ppm. researchgate.netlibretexts.org

Alkyl Chain Carbons: The carbons of the long aliphatic chain produce a series of signals between δ 20-35 ppm. libretexts.org

Terminal Methyl Carbon (-CH₃): The most shielded carbon, the terminal methyl group, gives a signal at approximately δ 14 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Assignments for Oleyl Carbonates
Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (O-C=O)154 - 156
Olefinic (-CH=CH-)125 - 135
Methylene adjacent to oxygen (-O-CH₂-)65 - 70
Alkyl Chain (-CH₂-)n20 - 35
Terminal Methyl (-CH₃)~14

Two-Dimensional NMR Techniques for Structural Connectivity Elucidation

For complex molecules like oleyl carbonates, one-dimensional NMR spectra can sometimes have overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively establish the connectivity between atoms. memphis.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum would show cross-peaks connecting the olefinic protons to the allylic protons, and the various methylene protons to their neighbors along the alkyl chain, confirming the sequence of the oleyl group. memphis.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These are heteronuclear techniques that correlate directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show a cross-peak connecting each carbon signal in the ¹³C spectrum to the proton(s) attached to it in the ¹H spectrum. This is invaluable for unambiguously assigning both the proton and carbon signals, for instance, confirming the connection between the -O-CH₂- proton signal at δ ~4.1 ppm and the corresponding carbon signal at δ ~68 ppm. memphis.edunih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule like an oleyl carbonate. libretexts.orgyoutube.com

Carbonyl Vibrational Modes of the Carbonate Functional Group

The most prominent and diagnostic feature in the IR spectrum of any carbonate is the intense absorption due to the stretching vibration of the carbonyl group (C=O). For saturated, non-cyclic (aliphatic) carbonates like oleyl carbonate, this strong band appears in the range of 1740 ± 10 cm⁻¹ . spectroscopyonline.com This peak is a clear indicator of the presence of the carbonate functional group. aip.orgorgchemboulder.com In addition to the C=O stretch, carbonates also exhibit a strong, characteristic asymmetric O-C-O stretching vibration, which for saturated carbonates is typically observed between 1280 and 1240 cm⁻¹ . spectroscopyonline.com

Analysis of Olefinic and Alkyl Chain Vibrations

The oleyl portion of the molecule also gives rise to several characteristic IR absorption bands:

C-H Stretching (Alkyl and Olefinic):

Stretching vibrations of the C-H bonds in the long alkyl (CH₂ and CH₃) chains appear as strong, sharp peaks in the region of 2850-2960 cm⁻¹ .

The stretching of the C-H bonds on the cis-double bond (=C-H) typically gives rise to a medium intensity peak just above 3000 cm⁻¹, often around 3010-3000 cm⁻¹ .

C=C Stretching (Olefinic): The carbon-carbon double bond stretch (C=C) of the oleyl group results in a weak to medium absorption band around 1655 cm⁻¹ . The intensity is often weak because the cis-double bond has a small change in dipole moment during this vibration.

C-H Bending:

Bending vibrations (scissoring) of the CH₂ groups in the alkyl chain are observed around 1465 cm⁻¹ .

A characteristic out-of-plane bending vibration for a cis-disubstituted alkene can be found in the region of 720-730 cm⁻¹ .

Table 3: Characteristic IR Absorption Frequencies for Oleyl Carbonates
Functional Group/BondVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carbonate (O-(C=O)-O)C=O Stretch1750 - 1730Strong
Carbonate (O-C-O)Asymmetric Stretch1280 - 1240Strong
Olefinic (=C-H)Stretch3010 - 3000Medium
Alkyl (-C-H)Stretch2960 - 2850Strong
Olefinic (C=C)Stretch~1655Weak to Medium
Alkyl (-CH₂-)Bend (Scissor)~1465Medium
Olefinic (cis -HC=CH-)Bend (Out-of-plane)730 - 720Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of lipid molecules, including carbonic acid esters. It provides critical information on the molecular weight and the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of "carbonic acid;octadec-9-en-1-ol," MS techniques are invaluable for confirming its identity and understanding its chemical structure.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. google.commdpi.comnih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-MS provide exceptionally high resolution and mass accuracy, often below 5 parts per million (ppm). mdpi.com This level of precision allows for the confident assignment of a unique molecular formula to a measured m/z value, distinguishing it from other potential isobaric compounds. mdpi.comnih.gov

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₁₉H₃₆O₃
Monoisotopic Mass 312.26644 Da
Theoretical [M+H]⁺ 313.27369 Da
Theoretical [M+Na]⁺ 335.25564 Da
Theoretical [M+NH₄]⁺ 330.29999 Da

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of carbonic acid esters, like other esters, follows predictable pathways that can reveal the identity of the constituent alcohol and the nature of the ester linkage. nih.govlibretexts.org

For a carbonic acid ester of octadec-9-en-1-ol, several key fragmentation pathways can be postulated based on the general principles of ester fragmentation and studies on related long-chain molecules: nih.govnih.gov

Loss of the Alkoxy Group: Cleavage of the O-alkyl bond can result in the loss of the oleyl radical or oleyl alcohol, depending on the charge distribution.

Decarboxylation: A significant fragmentation pathway for monoalkyl carbonates is the loss of carbon dioxide (CO₂), a neutral molecule of 44 Da, leading to the formation of the corresponding alkoxide ion. rsc.org

Fragmentation of the Oleyl Chain: The long C18 chain of the oleyl group is susceptible to fragmentation. This typically results in a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. libretexts.org The presence of the double bond at the C9 position can also lead to characteristic cleavages at or adjacent to this site of unsaturation.

Formation of Acylium Ions: While less common for carbonates compared to carboxylic acid esters, the formation of an acylium-type ion [RO-C=O]⁺ could be possible.

Studies on the ESI-MS of monoalkyl carbonates have shown that the loss of CO₂ to form the corresponding alkoxide is a dominant process in gas-phase dissociation. rsc.org Furthermore, the analysis of volatile esters by atmospheric pressure ionization has demonstrated that protonated esters (excluding methyl esters) primarily fragment at the alkyl group of the alcohol side. nih.gov

Table 2: Postulated Key Mass Fragments for this compound in Positive Ion Mode MS/MS

Fragment Ion (structure)m/z (Da)Description of Neutral Loss
[C₁₈H₃₅]⁺251.27Loss of the carbonic acid moiety (HO-COOH)
[C₁₈H₃₆O - H]⁺ or [C₁₈H₃₅O]⁺267.27Loss of CO₂ and H, representing the oleyl cation after decarboxylation
[M+H - H₂O]⁺295.26Loss of a water molecule from the protonated molecular ion
[M+H - CO₂]⁺269.28Loss of carbon dioxide from the protonated molecular ion, leading to protonated oleyl alcohol
[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺VariableSeries of hydrocarbon fragments from the cleavage of the oleyl chain

X-ray Crystallography for Solid-State Structure Determination of Related Carbonic Acid Esters

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a single-crystal X-ray structure for "this compound" or other long-chain dialkyl carbonates has not been reported. The primary challenge in obtaining such a structure lies in the difficulty of growing single crystals of sufficient size and quality from long, flexible molecules. However, insights into the potential solid-state packing can be drawn from studies on related compounds.

X-ray diffraction studies on shorter-chain dialkyl carbonates, such as dimethyl carbonate, have been performed, providing detailed information about their molecular conformation and intermolecular interactions in the liquid state. mdpi.com Studies on the synthesis of various dialkyl carbonates also contribute to the understanding of their properties, though often without providing crystallographic data. nih.govfrontiersin.orgresearchgate.net For long-chain esters, it is known that the alkyl chains often pack in a lamellar or layered fashion, and similar arrangements could be expected for long-chain carbonic acid esters. nih.gov Such structural information is crucial for understanding the material's physical properties.

Other Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, FTICR-MS)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. Simple dialkyl carbonates are known to be transparent in the UV-Vis range, which makes them suitable as solvents for photochemical processes. rsc.org The carbonyl group (C=O) in the carbonic acid ester moiety can exhibit a weak n→π* electronic transition, typically absorbing in the UV region. researchgate.net

A study on cholesteryl oleyl carbonate, a structurally analogous compound, revealed the emergence of a new, intense electronic band in the UV-Vis-NIR (Near-Infrared) spectrum, which was attributed to intermolecular donor-acceptor interactions. wikipedia.org This suggests that while the isolated molecule may have weak absorption, its electronic spectrum in a condensed phase can be influenced by molecular association.

As a high-resolution mass spectrometry technique, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled capabilities for the analysis of complex lipid mixtures. mdpi.com Its extremely high mass accuracy (<1 ppm) and resolving power (often >200,000) allow for the separation and identification of thousands of individual lipid species in a single sample without prior chromatographic separation. nih.govcapes.gov.br

In the context of "this compound," FT-ICR MS would be particularly useful for:

Confirming the elemental composition with very high confidence. nih.gov

Analyzing complex mixtures containing this compound to identify other related lipids or impurities.

Studying isotopic patterns in detail, which can aid in structural confirmation. nih.govnih.gov

The combination of ESI with FT-ICR MS is a powerful tool for lipidomics, enabling the direct analysis of biological extracts with high sensitivity and specificity. acs.org

Table 3: Summary of Complementary Spectroscopic Techniques

TechniqueInformation ProvidedRelevance to this compound
UV-Vis Spectroscopy Electronic transitions, presence of chromophores.Expected to be largely transparent, with a potential weak n→π* transition from the carbonyl group. Intermolecular interactions might influence the spectrum in the condensed phase. rsc.orgwikipedia.org
FT-ICR MS Ultra-high resolution and mass accuracy, enabling precise molecular formula determination and analysis of complex mixtures. mdpi.comcapes.gov.brIdeal for unambiguous identification, distinguishing it from isobaric interferences, and for its analysis within a complex lipid matrix. nih.govacs.orgnih.gov

Reaction Mechanisms and Reactivity Studies of Octadec 9 En 1 Ol Carbonic Acid Esters

Hydrolysis Pathways of Carbonate Esters

The hydrolysis of carbonate esters, the cleavage of the ester bond by water, can proceed through several catalytic pathways. These pathways are crucial in understanding the stability and degradation of oleyl carbonates in various chemical environments.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of an acid catalyst, the hydrolysis of carbonate esters is initiated by the protonation of the carbonyl oxygen. orgosolver.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. orgosolver.comyoutube.com The subsequent steps involve proton transfers and the eventual elimination of the alcohol or phenol, leading to the formation of a carboxylic acid and the regeneration of the acid catalyst. youtube.com

The general mechanism for acid-catalyzed hydrolysis of a simple carbonate ester can be outlined as follows:

Protonation of the carbonyl oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid, typically a hydronium ion (H₃O⁺). This step increases the positive charge on the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added water molecule to one of the alkoxy groups.

Elimination of the alcohol: The protonated alkoxy group becomes a good leaving group (an alcohol) and is eliminated, reforming the carbonyl group.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.

This mechanism is a reversible process, and the reverse reaction is known as Fischer esterification. youtube.com The rate of hydrolysis is dependent on the concentration of the acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of carbonate esters, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk This reaction is generally faster and more efficient than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The reaction is essentially irreversible because the final carboxylate salt is not susceptible to nucleophilic attack. chemguide.co.uk

The mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion is eliminated as the leaving group.

Proton transfer: The alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield an alcohol and a carboxylate anion.

This process is widely used for the hydrolysis of esters due to its efficiency and the ease of separating the resulting alcohol and carboxylate salt. chemguide.co.uk The rate of this reaction is directly proportional to the concentration of the base.

Water-Catalyzed (Spontaneous) Hydrolysis

Spontaneous hydrolysis of carbonate esters can occur in aqueous environments without the presence of an external acid or base catalyst. nih.gov This process involves the autoionization of water to produce hydroxide and hydronium ions, which can then participate in the hydrolysis reaction. nih.gov However, the reaction with pure water is typically very slow. chemguide.co.uk The rate of spontaneous hydrolysis is influenced by factors such as the hydrophobicity of the ester group. nih.gov

The proposed mechanism for water-catalyzed hydrolysis often involves a concerted process or a stepwise mechanism with water acting as both the nucleophile and a proton shuttle. The low concentration of nucleophilic hydroxide ions and the weak nucleophilicity of water itself contribute to the slow reaction rate.

Intramolecular Catalysis in Carbonate Hydrolysis

Intramolecular catalysis can significantly accelerate the rate of carbonate ester hydrolysis. This occurs when a catalytic functional group is part of the ester molecule itself, positioned to interact with the reaction center. libretexts.org For instance, a nearby carboxyl group can act as an intramolecular general base, accepting a proton from the attacking water molecule and thereby increasing its nucleophilicity. libretexts.org This proximity effect leads to a much higher effective concentration of the catalyst compared to an equivalent intermolecular catalyst. libretexts.org

Another form of intramolecular catalysis involves the nucleophilic participation of a neighboring group, which attacks the carbonyl carbon to form a cyclic intermediate. This intermediate is then more readily hydrolyzed. This type of catalysis is highly dependent on the geometry and the nature of the participating group.

Transesterification Reactivity of Oleyl Carbonates

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of oleyl carbonates, this involves reacting the carbonate with another alcohol, resulting in a new carbonate ester and the release of oleyl alcohol. This reaction can be catalyzed by either acids or bases. youtube.com

The general equation for the transesterification of an oleyl carbonate (Oleyl-O-C(O)-O-R) with an alcohol (R'-OH) is:

Oleyl-O-C(O)-O-R + R'-OH ⇌ Oleyl-O-C(O)-O-R' + R-OH

This equilibrium reaction can be driven to completion by using an excess of the reactant alcohol or by removing one of the products. youtube.com Transesterification is a key reaction in the synthesis of various carbonate esters and is also utilized in the production of biodiesel from triglycerides. youtube.comsciencemadness.org Enzymes, such as lipases, can also effectively catalyze the transesterification of carbonates in water-restricted environments. nih.gov

Reactivity of the Unsaturated Moiety (Olefinic Double Bond) in Octadec-9-en-1-ol Carbonic Acid Esters

The presence of a cis-double bond in the oleyl chain of octadec-9-en-1-ol carbonic acid esters introduces an additional site of reactivity. This olefinic bond can undergo various addition reactions characteristic of alkenes. These reactions can be used to modify the properties of the oleyl carbonate, for example, by introducing new functional groups or by polymerization.

Common reactions involving the double bond include:

Hydrogenation: The double bond can be saturated by catalytic hydrogenation to form the corresponding stearyl carbonate.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Epoxidation: Reaction with peroxy acids to form an epoxide ring at the site of the double bond.

Ozonolysis: Cleavage of the double bond by ozone to yield aldehydes or carboxylic acids.

The reactivity of the double bond is generally independent of the carbonate ester group, allowing for selective modifications of the oleyl chain without affecting the ester linkage under appropriate reaction conditions.

Epoxidation Reactions

The conversion of the double bonds in oleyl carbonate to oxirane rings is a key functionalization reaction. The epoxidation of oleyl carbonate has been successfully achieved using performic acid generated in situ from formic acid and hydrogen peroxide. fao.org This reaction proceeds smoothly to yield the corresponding bisepoxide, (bis[8-(3-octyloxiran-2-yl)octyl] carbonate), with isolated yields reported to be between 83-85% after purification by silica (B1680970) gel chromatography. fao.org

The stability of the carbonate linkage under these epoxidation conditions is a crucial finding, allowing for the selective modification of the alkene moieties. fao.org The resulting oleyl carbonate bisepoxide has been characterized using Fourier transform infrared spectroscopy, ¹H and ¹³C nuclear magnetic resonance spectroscopy (NMR), and liquid chromatography-electrospray ionization mass spectrometry. fao.org This epoxidized derivative is noted for its potential as a plasticizer or a monomer for further chemical transformations. fao.org While studies on the epoxidation of the parent oleyl alcohol with various peracids exist, the work on the carbonate ester confirms the viability of this transformation on the more complex molecule. acs.org

Reactant Reagents Product Yield Reference
Oleyl carbonateHCOOH, H₂O₂ (50%)(bis[8-(3-octyloxiran-2-yl)octyl] carbonate)83-85% fao.org

Hydrogenation and Other Addition Reactions

The hydrogenation of the carbon-carbon double bond in the oleyl moiety of the carbonate ester is a potential pathway for producing saturated long-chain carbonates. While direct studies on the hydrogenation of oleyl carbonate are not widely published, extensive research on the selective hydrogenation of oleic acid and its esters to oleyl alcohol provides significant insights. rsc.orgresearchgate.netresearchgate.net These studies often employ bimetallic catalysts, such as Rh-Sn or Co-Sn, to achieve high selectivity for the hydrogenation of the carboxylic acid or ester group while preserving the double bond, or conversely, to hydrogenate the double bond. rsc.orgresearchgate.netresearchgate.net For instance, the selective hydrogenation of oleic acid to oleyl alcohol has been optimized at 290 °C and 2 MPa using a Rh(1 wt%)–Sn(4 wt%)–B/Al₂O₃ catalyst, yielding 82–83% oleyl alcohol. rsc.org The hydrogenation of the double bond is a competing reaction. rsc.org It can be inferred that similar catalytic systems could be adapted for the hydrogenation of oleyl carbonate, likely resulting in the formation of dioctadecyl carbonate.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the transformation of unsaturated compounds like oleyl carbonate. wikipedia.org This reaction, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), involves the redistribution of alkene fragments. wikipedia.orglibretexts.org For oleyl carbonate, which has an internal double bond, self-metathesis (or homometathesis) would lead to the formation of a long-chain unsaturated dicarbonate (B1257347) and 9-octadecene.

Studies on the olefin metathesis of oleyl alcohol and methyl oleate (B1233923) serve as excellent models for the expected reactivity of oleyl carbonate. researchgate.netresearchgate.net For example, the cross-metathesis of oleyl alcohol with methyl acrylate (B77674) has been investigated to produce α,ω-difunctional monomers. researchgate.net It was found that protecting the alcohol functionality was necessary to reduce the required catalyst loading and achieve high conversion and selectivity. researchgate.net This suggests that the carbonate group in oleyl carbonate would likely remain intact and not interfere with the metathesis reaction at the double bond. The self-metathesis of methyl oleate using a second-generation Grubbs catalyst has been shown to produce dimethyl 9-octadecenedioate and 9-octadecene. researchgate.net

Metathesis Type Reactant(s) Catalyst Type Potential Products Reference
Self-MetathesisOleyl CarbonateGrubbs or Schrock CatalystUnsaturated dicarbonate, 9-Octadecene researchgate.net
Cross-MetathesisOleyl Carbonate, Alkene (e.g., ethene)Grubbs or Schrock CatalystShorter-chain carbonate esters researchgate.netnih.gov

The mechanism of olefin metathesis proceeds through a [2+2] cycloaddition between the alkene and the metal alkylidene to form a metallacyclobutane intermediate, followed by a cycloreversion to generate new alkene and metal alkylidene species. wikipedia.orglibretexts.org

Theoretical and Computational Investigations of Reactivity

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like oleyl carbonate.

Density Functional Theory (DFT) Calculations on Carbonate Formation and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the formation and reaction pathways of oleyl carbonate are scarce, research on simpler dialkyl carbonates and cyclic carbonates offers transferable knowledge.

DFT calculations have been employed to study the initial oxidation reactions of ethylene (B1197577) carbonate and fluoroethylene carbonate on cathode surfaces, revealing that the oxidation is more favorable along with proton transfer. researchgate.net Such studies highlight the importance of the local environment on the reactivity of the carbonate group.

Furthermore, computational studies have been conducted on the reaction of dialkyl carbonates with alcohols to define scales of leaving and entering groups. researchgate.net These studies, which combine experimental results with computational analysis, show that the reactivity is influenced by both electronic and steric factors, as well as solvation effects. researchgate.net For the formation of oleyl carbonate from a precursor like dimethyl carbonate and oleyl alcohol, DFT could be used to model the transition state of the transesterification reaction and predict the reaction energetics. The synthesis of various organic carbonates from CO₂ and alcohols has also been analyzed, with calculations of the reaction energies for the formation of different cyclic and linear carbonates. frontiersin.orgfrontiersin.org These calculations can help in understanding the thermodynamic feasibility of synthesizing oleyl carbonate through different routes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For a large and flexible molecule like oleyl carbonate, MD simulations can provide detailed information about its conformational landscape, interactions with other molecules, and bulk properties.

MD simulations have been performed on related systems such as lithium alkyl carbonates, which are components of the solid-electrolyte interphase (SEI) in lithium-ion batteries. nih.gov These simulations, using a quantum chemistry-based polarizable force field, have revealed details about the coordination of lithium ions by the carbonate oxygen atoms and the mechanism of ion transport. nih.gov

Simulations of ethanol (B145695) and other alcohols have also been used to study their behavior at interfaces and in porous materials. nih.govresearchgate.netupo.es These studies provide a framework for how MD simulations could be applied to oleyl carbonate to understand its properties in different environments, such as its behavior as a surfactant or in a lipid bilayer. The conformational flexibility of the long oleyl chains and the orientation of the carbonate headgroup would be key aspects to investigate.

Insights into Electron Transfer Processes and Reaction Intermediates

The potential for electron transfer (ET) reactions involving oleyl carbonate is an area of interest, particularly in the context of oxidative or reductive degradation. While direct studies are lacking, research on related systems can provide clues.

Studies on the electron transfer reactions in pulping systems have investigated the reactions of lignin (B12514952) model compounds, such as syringyl alcohol, with various reagents. colab.ws These studies explore the formation of radical intermediates and their subsequent reactions. The principles of electron transfer to or from the oleyl carbonate molecule could be similar, potentially involving the carbonate group or the double bond.

The formation of reaction intermediates in alcohol reactions, such as the protonated hydroxonium ion which is a good leaving group, is a well-understood concept. chemistrymalta.com In the context of oleyl carbonate, protonation of the carbonate oxygen atoms could activate the molecule for nucleophilic attack.

Research into the fragmentation of oxetane (B1205548) radical anions, formed via photoinduced electron transfer (PET), demonstrates how ET can lead to bond cleavage. nih.gov A similar process could be envisioned for oleyl carbonate under specific conditions, potentially leading to the cleavage of the C-O bonds of the carbonate group and the formation of radical or ionic intermediates.

Advanced Applications in Materials Science and Organic Synthesis

Utilization in Polymer Chemistry

The incorporation of the oleyl carbonate moiety into polymer backbones is a significant strategy for developing materials with unique characteristics, such as flexibility and hydrophobicity. This is primarily achieved by leveraging the reactivity of the carbonate group and the long alkyl chain of the oleyl alcohol component.

Monomers for Polycarbonates and Poly(ester carbonate)s

Oleyl carbonate and its derivatives are valuable monomers for the synthesis of aliphatic polycarbonates and poly(ester carbonate)s. rsc.org These polymers are gaining attention due to their potential biodegradability and biocompatibility. uni-mainz.de The long aliphatic chain from oleyl alcohol imparts flexibility and a low glass transition temperature to the resulting polymers. rsc.org

One of the primary methods for producing polycarbonates is the ring-opening polymerization (ROP) of cyclic carbonates. rsc.org While direct polymerization of oleyl carbonate itself is not the typical route, cyclic carbonate monomers can be synthesized from oleyl alcohol derivatives. These cyclic monomers, often six-membered rings, can then undergo ROP to form polycarbonates. rsc.orgdiva-portal.org This method allows for the creation of polymers with controlled molecular weights and specific end-groups. diva-portal.org The polymerization can be catalyzed by various systems, including organocatalysts, to produce well-defined polymer architectures. diva-portal.org

The synthesis of functional cyclic carbonate monomers is a key area of research, enabling the production of polycarbonates with desired properties for applications in biomaterials and other advanced fields. diva-portal.org

Polycondensation via alcohol-carbonate exchange is another significant route to polycarbonates and poly(ester carbonate)s. rsc.org This process involves the reaction of a diol with a dialkyl or diaryl carbonate, such as diphenyl carbonate. essentialchemicalindustry.orgresearchgate.net In the context of oleyl carbonate, a diol derived from it or oleyl alcohol itself can be reacted with a carbonate source.

For instance, a novel AB-type self-condensable monomer, ethyl(9-hydroxy-10-methoxyoctadecyl)carbonate (EHMOC), has been prepared from oleyl alcohol and polymerized through an alcohol-carbonate exchange self-polycondensation approach. rsc.org Similarly, dicarbonate (B1257347) monomers derived from fatty acids can be polycondensed with various bio-based diols to yield polycarbonates and poly(ester carbonate)s. rsc.org The resulting polymers often exhibit random sequence distribution due to carbonate interchange reactions. rsc.org

Monomer Type Polymerization Method Resulting Polymer Key Findings
AB-type self-condensable monomer from oleyl alcohol (EHMOC)Alcohol-carbonate exchange self-polycondensationPolycarbonateFormation of polycarbonates with low glass transition temperatures. rsc.org
Dicarbonate monomer from fatty acid (EOBEOE) and bio-based diolsAlcohol-carbonate exchange polycondensationPoly(ester carbonate)Randomly distributed sequences due to carbonate interchange. rsc.org
Cyclic carbonates from oleyl alcohol derivativesRing-Opening Polymerization (ROP)PolycarbonateAccess to polymers with controlled molecular weights and end-groups. diva-portal.org

Precursors for Non-Isocyanate Polyurethanes (NIPUs)

A significant and environmentally friendly application of carbonate compounds is in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.net The conventional synthesis of polyurethanes involves the use of toxic isocyanates. nih.gov The NIPU route offers a safer alternative by reacting cyclic carbonates with amines to form polyhydroxyurethanes (PHUs). nih.govspecificpolymers.com

Cyclic carbonates derived from oleyl alcohol can be used as precursors in this process. The reaction of these bio-based cyclic carbonates with diamines leads to the formation of NIPUs with a polyurethane backbone and pendant hydroxyl groups. nih.gov This approach eliminates hazardous chemicals and can produce polymers with enhanced chemical and thermal resistance. researchgate.net The reactivity of the cyclic carbonate is a crucial factor, and research has focused on activating five-membered cyclic carbonates to enhance their reactivity towards amines. rsc.org

Synthesis of Other Fatty Alcohol-Derived Polymers

The versatility of oleyl alcohol and its carbonate derivatives extends to the synthesis of other types of polymers beyond polycarbonates and polyurethanes. Fatty acid-based monomers can be used to create a variety of polymers through radical polymerization, leading to materials with a wide range of properties. acs.org For example, anhydride (B1165640) copolymers have been synthesized from acrylic acid and fatty alcohols, which can then be further modified. nih.gov

Tailoring Polymer Properties with Oleyl Carbonate Segments

The incorporation of oleyl carbonate segments into polymer chains is a powerful tool for tailoring the final properties of the material. azom.com The long, flexible, and hydrophobic oleyl chain can significantly influence the polymer's characteristics.

Introducing these segments can:

Lower the Glass Transition Temperature (Tg): The aliphatic nature of the oleyl group increases chain flexibility, resulting in polymers with lower Tg values, making them softer and more rubbery at room temperature. rsc.org

Enhance Hydrophobicity: The long hydrocarbon chain of oleyl alcohol imparts water-repellent properties to the polymer.

Improve Solubility in Nonpolar Solvents: The presence of the oleyl group can increase the solubility of the polymer in organic solvents.

Introduce Unsaturation: The double bond in the oleyl group provides a site for post-polymerization modification, allowing for cross-linking or the attachment of other functional groups.

By controlling the amount of oleyl carbonate incorporated into a copolymer, a spectrum of materials with properties ranging from rigid to flexible can be achieved. diva-portal.orgcapes.gov.br This ability to fine-tune properties is crucial for designing polymers for specific applications, from soft elastomers to tougher plastics. azom.comresearchgate.net

Composites and Blends Incorporating Oleyl Carbonates

Oleyl carbonate, particularly in its cholesteryl ester form (cholesteryl oleyl carbonate or COC), is a significant component in the formulation of advanced polymer composites and liquid crystal (LC) blends. These materials are engineered to exhibit specific thermal, optical, or mechanical properties.

Research has demonstrated the integration of COC into various polymer matrices to create functional materials. For instance, COC has been embedded in cellulose (B213188) nitrate (B79036) membranes to produce temperature-responsive films. core.ac.uk In these composites, the liquid crystalline phase of COC within the polymer matrix can be altered by temperature, leading to changes in the material's properties, such as its permeability to certain molecules. core.ac.ukunit.no Similarly, COC has been incorporated into polyurethane (PU) and polylactic acid (PLLA) matrices to create polymer-dispersed liquid crystal (PDLC) films. nih.gov The morphology and mechanical behavior of these films are highly dependent on the concentration of the liquid crystal and its interaction with the polymer network. nih.gov

In the field of biomedical materials, composites of poly(hexamethylene-urethane) and its polyethylene (B3416737) glycol (PEG) variant with COC have been synthesized and evaluated for blood biocompatibility. oup.com The inclusion of COC in these polymer systems was found to improve their haemocompatibility, with a PEG-hexamethylene PU blend containing 10% COC showing significantly reduced thrombogenicity. oup.com This suggests the potential of oleyl carbonate composites in applications requiring contact with biological systems. oup.com

Furthermore, oleyl carbonate is used in complex liquid crystal blends to achieve specific phase behaviors. It is often mixed with other cholesterol esters, like cholesteryl nonanoate (B1231133) or cholesteryl pelargonate, and nematic liquid crystals to create mixtures with tailored properties. nih.govtandfonline.comrsc.orgkakhia.org For example, mixtures of COC and the nematic liquid crystal E7 exhibit a substantial increase in the smectic A to cholesteric phase transition temperature, an effect that is correlated with the formation of a blue phase, a highly ordered liquid crystal phase with potential in advanced optical devices. mdpi.com

Table 1: Examples of Composites and Blends Incorporating Oleyl Carbonate

Matrix/Blend Component(s)Incorporated CarbonateComposite/Blend TypeKey Research FindingReference(s)
Cellulose NitrateCholesteryl Oleyl Carbonate (COC)Polymer Composite MembraneCreated a thermo-responsive membrane with temperature-dependent permeability. core.ac.ukrsc.org
Polyurethane (PU)Cholesteryl Oleyl Carbonate (COC), Cholesteryl PelargonatePolymer-Dispersed Liquid Crystal (PDLC) FilmMechanical and morphological properties are dependent on LC concentration. nih.gov
Poly(hexamethylene-urethane)Cholesteryl Oleyl Carbonate (COC)Biocompatible Polymer CompositeEmbedding COC improved the material's biocompatibility and reduced thrombogenicity. oup.com
Polylactic Acid (PLLA)Cholesteryl Oleyl Carbonate (COC), Cholesteryl PelargonateBiocompatible Composite FilmPLLA/LC films showed stable liquid crystal phases at body temperature and improved cytocompatibility. nih.gov
Nematic Liquid Crystal (E7)Cholesteryl Oleyl Carbonate (COC)Liquid Crystal BlendThe mixture showed an enhanced smectic phase and the formation of a blue phase. mdpi.com
Cholesteryl Pelargonate, Cholesteryl ChlorideCholesteryl Oleyl Carbonate (COC)Thermochromic Liquid Crystal BlendFormulated a blend for smart leather finishing with a thermochromic response between 37°C and 40°C. kakhia.org

Role in Organic Synthesis Methodologies

The reactivity of the double bond in the oleyl chain and the carbonate functional group makes oleyl carbonate a versatile platform for chemical synthesis.

Oleyl carbonate serves as a valuable starting material for the synthesis of more complex, functionalized molecules. researchgate.netresearchgate.net A key example of its utility is in epoxidation reactions. The internal double bond of the oleyl group can be converted into an epoxide ring, yielding oleyl carbonate bisepoxide. researchgate.netpsu.edu This reaction proceeds in good yields using agents like performic acid, with the carbonate group remaining stable under the reaction conditions. researchgate.net The resulting bisepoxide is a functionalized molecule with potential as a monomer for polymerization, a plasticizer, or a platform for further chemical elaboration. researchgate.net

Beyond epoxidation, oleyl carbonate derivatives are used to construct novel monomers for polymerization. Researchers have utilized oleyl alcohol, the precursor to oleyl carbonate, to synthesize an AB-type self-condensable monomer, ethyl(9-hydroxy-10-methoxyoctadecyl)carbonate (EHMOC). researchgate.net This process involves converting oleyl alcohol to oleyl carbonate, followed by epoxidation and subsequent reactions to introduce hydroxyl and methoxy (B1213986) groups, ultimately forming a monomer capable of self-polycondensation to produce polycarbonates. researchgate.net This demonstrates the role of the oleyl carbonate structure as a foundational block for creating new bio-based polymers. researchgate.net

Similarly, in the synthesis of the EHMOC monomer mentioned previously, oleyl carbonate and its epoxidized form are distinct intermediates. researchgate.net The synthesis starts with oleyl alcohol, which is converted to oleyl carbonate, an intermediate that is then isolated before being subjected to epoxidation to yield the next intermediate in the reaction sequence. psu.eduresearchgate.net This step-wise approach allows for purification and characterization at intermediate stages, ensuring the final product's quality and structure. The ability to effectively functionalize oleochemicals like oleyl carbonate is crucial for developing sustainable chemistry and extending the range of potential applications. researchgate.net

Green Solvents and Surfactant Applications in Academic Contexts

There is growing academic interest in oleochemical carbonates, including oleyl carbonate, as environmentally friendly materials due to their bio-based origins, low toxicity, and favorable properties. researchgate.netresearchgate.net While not widely documented as a bulk solvent, its synthesis and applications align with the principles of green chemistry.

The synthesis of oleyl carbonate can be achieved through a carbonate interchange reaction using dimethyl carbonate and a heterogeneous catalyst like hydrotalcite, both of which are considered green materials. uantwerpen.be The resulting oleochemical carbonates are noted as being environmentally friendly and nontoxic. researchgate.netresearchgate.net These characteristics are highly desirable for applications in sensitive contexts, such as personal care products, where C8-C18 oleochemical carbonates are used as emollients in sunscreens and cosmetics due to their excellent skin feel and compatibility. researchgate.net

The molecular structure of oleyl carbonate, featuring a long, non-polar alkyl tail and a polar carbonate head, imparts surfactant-like properties. Surfactants are molecules that can stabilize interfaces between different phases, such as oil and water. This is evident in its use in forming lyotropic liquid crystalline phases, which are ordered structures that form when surfactants are mixed with a solvent like water. core.ac.uk Cholesteryl oleyl carbonate has been used in studies of thermo-responsive membranes where its liquid crystalline state, a behavior characteristic of surfactants, controls the permeation of drugs. core.ac.uk The polar nature of the carbonate group also allows it to adhere to metal surfaces, making it effective as a lubricant, an application that relies on surface activity. kakhia.org These academic investigations into its phase behavior and surface interactions underscore its function as a bio-based, surface-active agent. core.ac.ukkakhia.org

Environmental and Sustainability Research Aspects

Green Chemistry Principles in the Production of Octadec-9-en-1-ol Carbonic Acid Esters

The synthesis of oleyl carbonates is increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable feedstocks, maximizing atom economy, and employing environmentally benign reaction conditions.

Renewable Feedstock Utilization (Oleyl Alcohol, CO2)

A significant aspect of the green synthesis of oleyl carbonate is the use of renewable raw materials. Oleyl alcohol, a long-chain fatty alcohol, is derived from oleic acid, which is abundant in various vegetable oils and animal fats. researchgate.netfrontiersin.org Carbon dioxide (CO2), a greenhouse gas, is also being explored as a C1 feedstock for the synthesis of organic carbonates. researchgate.netcsic.esresearchgate.net The utilization of CO2 is particularly attractive as it offers a pathway to convert a waste product into valuable chemicals. researchgate.netcsic.es

The direct synthesis of dialkyl carbonates from alcohols and CO2 is a key area of research. unl.edumdpi.com While thermodynamically challenging, various catalytic systems are being developed to facilitate this conversion under milder conditions. unl.eduacs.org For instance, the reaction of alcohols with CO2 can be promoted using co-reagents to bypass the formation of water and drive the reaction towards the desired carbonate product. mdpi.com The synthesis of cyclic carbonates from CO2 and renewable feedstocks like epoxidized methyl oleate (B1233923) has also been demonstrated with high yields. csic.es

The production of oleyl carbonate can also be achieved through transesterification reactions, where oleyl alcohol is reacted with a more readily available dialkyl carbonate like dimethyl carbonate (DMC) or diethyl carbonate (DEC). researchgate.net DMC and DEC themselves can be produced through greener routes, such as the oxidative carbonylation of methanol (B129727) or ethanol (B145695), which are less hazardous than traditional methods involving phosgene (B1210022). frontiersin.orgrsc.org

Atom Economy and Waste Minimization in Carbonate Synthesis

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal synthesis would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of unsymmetrical organic carbonates through transesterification of dialkyl carbonates with alcohols is an attractive route that can achieve high atom economy. researchgate.net Solvent-free synthesis methods further enhance the green credentials of the process by eliminating waste associated with solvent use and recovery. researchgate.net The development of reusable catalysts, such as MgLa mixed oxide, contributes to waste minimization by allowing the catalyst to be recycled multiple times without significant loss of activity. researchgate.net

In contrast, older methods for producing dialkyl carbonates, such as those using phosgene, have poor atom economy and generate significant hazardous waste. frontiersin.orgpsu.edu Modern approaches focus on catalytic processes that are both efficient and minimize the production of unwanted byproducts. frontiersin.orgpsu.edu The goal is to develop processes that are not only environmentally benign but also economically viable. nih.govresearchgate.netyoutube.com

Solvent Selection and Alternative Reaction Media (e.g., supercritical CO2, ionic liquids)

Supercritical Carbon Dioxide (scCO2): Supercritical CO2 is a promising alternative reaction medium for various chemical transformations, including enzymatic reactions. d-nb.inforesearchgate.net It is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. researchgate.net The use of scCO2 can enhance the transport of substrates to the active sites of enzymes, potentially increasing reaction rates and conversions. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. tandfonline.com They are considered "green solvents" due to their low volatility, which reduces air pollution. tandfonline.com ILs have been successfully used in the synthesis of asymmetrical organic carbonates from CO2 and alcohols at ambient conditions. nih.gov For example, a system of silver chloride (AgCl) and 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) has shown high efficiency for these reactions. nih.gov Furthermore, the catalyst system can often be recovered and reused multiple times. nih.gov Ionic liquids can also be used in extraction processes, offering an alternative to traditional organic solvents. tandfonline.com

The selection of an appropriate solvent or reaction medium is crucial for developing sustainable processes for the synthesis of oleyl carbonates and other similar compounds. researchgate.net

Biodegradation Pathways and Environmental Fate of Oleyl Carbonates

Understanding the environmental fate of chemicals is crucial for assessing their long-term impact. For oleyl carbonates, this involves studying their biodegradation by microorganisms and their stability in different environmental conditions.

Microbial Degradation Studies of Fatty Alcohol Carbonates

The biodegradation of long-chain organic compounds is a key process in their removal from the environment. Bacteria and other microorganisms possess enzymes that can break down these molecules. researchgate.net The degradation of fatty alcohols, which are a component of oleyl carbonate, has been studied in various microbial systems. frontiersin.orgnih.gov

The initial step in the degradation of a fatty alcohol carbonate would likely involve the enzymatic cleavage of the carbonate or ester linkage, releasing the fatty alcohol (oleyl alcohol) and carbonic acid (which would decompose to CO2 and water). The released fatty alcohol can then be metabolized by microorganisms through pathways such as β-oxidation, where the long alkyl chain is broken down into two-carbon units (acetyl-CoA). frontiersin.orgresearchgate.net

Studies on the biodegradation of structurally similar compounds, like fatty alcohol ethoxylates, have shown that the alkyl chain is often degraded more rapidly than other parts of the molecule. nih.gov The degradation process can involve multiple bacterial groups working in concert. nih.gov The ultimate fate of the carbon from these compounds in an aerobic environment is mineralization to carbon dioxide and water. mdpi.com

Hydrolytic Stability in Environmental Contexts

The stability of a chemical in the presence of water (hydrolytic stability) is a critical factor in determining its persistence in the environment. Dialkyl carbonates are susceptible to hydrolysis, especially under acidic or basic conditions. cetjournal.it The hydrolysis of a dialkyl carbonate results in the formation of the corresponding alcohol and carbon dioxide. cetjournal.it

The rate of hydrolysis can be influenced by several factors, including pH and temperature. cetjournal.itgoogle.com For instance, diethyl carbonate (DEC) is more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. cetjournal.it The presence of dissolved salts, such as sodium chloride, can decrease the solubility of dialkyl carbonates in water and slow down the rate of hydrolysis. cetjournal.it

In the context of oleyl carbonate, hydrolysis would lead to the formation of oleyl alcohol and carbonic acid. The rate of this process in natural waters would depend on the specific conditions, but it represents a primary pathway for the initial breakdown of the molecule in the environment. Studies on other organic carbonates have shown that the stability can be influenced by the structure of the alcohol component. nih.gov

Interactive Data Table

Q & A

Q. What are the recommended methods for synthesizing and stabilizing carbonic acid in laboratory settings?

Carbonic acid (H₂CO₃) is typically generated in situ by dissolving CO₂ in water under controlled conditions. However, stabilization requires minimizing decomposition into CO₂ and H₂O. Techniques include:

  • Low-temperature environments : Conduct reactions at ≤0°C to slow decomposition .
  • Gas-phase isolation : Use cryogenic matrices or high-vacuum infrared spectroscopy to characterize transient species .
  • Buffered systems : Maintain pH 5–7 to stabilize the bicarbonate (HCO₃⁻) equilibrium .

Q. How can octadec-9-en-1-ol be purified to minimize isomerization or oxidation during storage?

  • Reduction of oleic acid : Synthesize octadec-9-en-1-ol via LiAlH₄ reduction of oleic acid (9Z-octadecenoic acid) under inert atmospheres (e.g., N₂ or Ar) .
  • Purification : Use fractional distillation (b.p. 207–210°C at 15 mmHg) or column chromatography (silica gel, hexane:ethyl acetate gradients) to separate cis/trans isomers .
  • Storage : Add antioxidants (e.g., BHT) and store under nitrogen at 4°C to prevent autoxidation .

Q. What analytical techniques are suitable for quantifying carbonic acid and octadec-9-en-1-ol in mixed-phase systems?

  • Carbonic acid : Use infrared (IR) spectroscopy (νCO₃²⁻ at 1,450–1,550 cm⁻¹) or X-ray absorption spectroscopy (XAS) to probe hydration dynamics .
  • Octadec-9-en-1-ol : Employ GC-MS (m/z 268 for M⁺) or ¹H NMR (δ 5.3–5.4 ppm for cis-CH=CH) to confirm purity and isomer ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for carbonic acid under varying experimental conditions?

Discrepancies arise from carbonic acid’s rapid equilibration with CO₂ and HCO₃⁻. Methodological recommendations:

  • Direct measurement : Use stopped-flow spectrophotometry with pH-jump techniques to capture transient species .
  • Computational modeling : Apply density functional theory (DFT) to simulate solvation effects and refine pKa predictions .
  • Standardization : Calibrate pH meters with buffers adjusted for ionic strength and temperature .

Q. What experimental designs optimize the synthesis of carbonic acid derivatives (e.g., esters) using octadec-9-en-1-ol as a nucleophile?

  • Esterification : React carbonic acid dichloride (Cl₂CO₃) with octadec-9-en-1-ol in dry THF, using pyridine to scavenge HCl .
  • Kinetic control : Monitor reaction progress via FTIR (disappearance of νC=O at 1,770 cm⁻¹) to prevent over-alkylation .
  • Product isolation : Extract esters using dichloromethane and purify via recrystallization (e.g., hexane at −20°C) .

Q. How do hydration dynamics of carbonic acid influence its reactivity in biphasic systems containing octadec-9-en-1-ol?

  • Interfacial studies : Use vibrational sum-frequency generation (VSFG) spectroscopy to probe water structure at the carbonic acid/octadec-9-en-1-ol interface .
  • Molecular dynamics (MD) simulations : Model hydrogen-bonding networks to predict proton transfer rates .
  • Phase-transfer catalysis : Introduce quaternary ammonium salts (e.g., Aliquat 336) to enhance ion mobility between phases .

Key Considerations for Researchers

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., IR and XAS for carbonic acid) .
  • Isomer specificity : Specify cis/octadec-9-en-1-ol in protocols, as trans isomers may alter reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.